molecular formula C9H16ClF2N B2710554 {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride CAS No. 2247106-42-7

{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride

Cat. No.: B2710554
CAS No.: 2247106-42-7
M. Wt: 211.68
InChI Key: UYMWXJCDFWTDAP-UHFFFAOYSA-N
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Description

{1,1-difluorospiro[25]octan-6-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H13F2NO·HCl It is known for its unique spirocyclic structure, which includes a spiro[25]octane ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride typically involves the following steps:

    Formation of the Spirocyclic Core: The spirocyclic core can be synthesized through a cyclization reaction involving a suitable precursor. For example, a difluorinated ketone can undergo cyclization with an amine to form the spirocyclic structure.

    Introduction of the Methanamine Group: The methanamine group can be introduced through a nucleophilic substitution reaction. This involves reacting the spirocyclic intermediate with a suitable amine source under controlled conditions.

    Formation of the Hydrochloride Salt: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the compound to its reduced forms, such as amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or halides can be used under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.

Scientific Research Applications

{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: The compound is used in studies to understand its biological activity and potential therapeutic effects.

    Industrial Applications: It may be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism of action of {1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    (2,2-Difluoro-6-oxaspiro[2.5]octan-1-yl)methanamine hydrochloride: A similar compound with an oxaspiro ring system.

    (6-Methylspiro[2.5]octan-6-yl)methanamine hydrochloride: A related compound with a methyl group at the spiro center.

Uniqueness

{1,1-difluorospiro[2.5]octan-6-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of difluoro substituents. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

(2,2-difluorospiro[2.5]octan-6-yl)methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15F2N.ClH/c10-9(11)6-8(9)3-1-7(5-12)2-4-8;/h7H,1-6,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYMWXJCDFWTDAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCC1CN)CC2(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16ClF2N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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